

Application Notes: ATN-161 Trifluoroacetate Salt in Tumor Angiogenesis Research

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| Compound of Interest | | |
|----------------------|-------------------------------|-----------|
| Compound Name: | ATN-161 trifluoroacetate salt | |
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Introduction

ATN-161 (sequence: Ac-PHSCN-NH2) is a synthetic pentapeptide antagonist of integrin function.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based approach to targeting cellular adhesion and signaling processes.[2] ATN-161 primarily targets $\alpha 5\beta 1$ integrin and has also been shown to bind to other integrins, including $\alpha \nu \beta 3$, which are crucial for endothelial cell interactions with the extracellular matrix (ECM) during angiogenesis. [3][4] The expression of these integrins is often upregulated on activated endothelial cells and various tumor cells, making them a compelling target for anti-cancer and anti-angiogenic therapies.[1][4] ATN-161 is hypothesized to lock integrins in an inactive conformation, thereby inhibiting downstream signaling, cell migration, and the formation of new blood vessels, rather than directly blocking cell adhesion.[3][5] These application notes provide a comprehensive overview and protocols for utilizing **ATN-161 trifluoroacetate salt** in the study of tumor angiogenesis.

Mechanism of Action

ATN-161 functions as a noncompetitive inhibitor of the fibronectin synergy sequence (PHSRN), where a cysteine is substituted for arginine to improve pharmaceutical properties.[5] By binding to integrin beta subunits, ATN-161 disrupts the signaling cascade necessary for angiogenesis. [5][6] This interference leads to the inhibition of vascular endothelial growth factor (VEGF)-induced cell migration and capillary tube formation, key events in the angiogenic process.[7][8] Furthermore, it has been shown to decrease the phosphorylation of mitogen-activated protein kinase (MAPK) and reduce microvessel density in tumors in vivo.[3] Some studies suggest its



anti-angiogenic activity may be mediated by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[6] The peptide has demonstrated the ability to reduce tumor growth and metastasis in preclinical models and was well-tolerated in a Phase I clinical trial, where it led to prolonged stable disease in approximately one-third of patients with advanced solid tumors.[5][9]

Data Presentation: Efficacy of ATN-161

The following tables summarize the quantitative data from preclinical and clinical studies of ATN-161.

Table 1: In Vitro Efficacy of ATN-161

| Assay Type | Cell Line | Parameter Measured | Effective Concentrati on | Outcome | Reference |
|--------------------------|------------|-------------------------------|--------------------------------|---|-----------|
| Cell Migration | hCECs | VEGF- Induced Migration | Starts at 100 nM | Dose- dependent decrease in migrating cells | [8] |
| Capillary Tube Formation | hCECs | Capillary-like Structures | Not specified | Inhibition of tube formation | [7][8] |
| Cell Proliferation | hCECs | Cell Number (MTS Assay) | Up to 100 μM | No significant inhibition | [7] |
| Signal Transduction | MDA-MB-231 | MAPK Phosphorylati on | 20 μM (maximal effect) | Significant inhibition | [3] |

| Endothelial Cell Number | Not specified | Endothelial Cell Count | Not specified | 21% decrease after 48 hours |[8][10] |

Table 2: In Vivo Efficacy of ATN-161



| Model Type | Cancer/Conditi on | Treatment Regimen | Key Findings | Reference |
|-------------------------------------|----------------------------|-----------------------------|---|-----------|
| Murine Colon Cancer | CT26 Liver Metastases | 100 mg/kg, every 3rd day | Reduced tumor burden and microvessel density | [11] |
| Human Breast Cancer | MDA-MB-231 Xenograft | 0.05–1 mg/kg, 3x/week | Dose-dependent decrease in tumor volume and metastasis | [9] |
| Human Colon Cancer | HT29 Xenograft | Not specified | Significantly reduced tumor weight and vessel density | [8][10] |
| Choroidal Neovascularizati on | Laser-Induced CNV (Rat) | Intravitreal injection | Inhibited CNV leakage and neovascularizatio n | [7][8] |

| Matrigel Plug Angiogenesis | C57BL/6 Mice | 1 and 10 μ mol/L in Matrigel | Statistically significant inhibition of angiogenesis |[6][12] |

Table 3: Phase I Clinical Trial Data for ATN-161



| Parameter | Details |
|--------------------------|--|
| Patient Population | Adult patients with advanced solid tumors |
| Dose Range | 0.1 to 16 mg/kg |
| Administration | 10-minute intravenous infusion, three times per week |
| Dose-Limiting Toxicities | None observed up to 16 mg/kg |
| Clinical Response | No objective responses |
| Outcome | Prolonged stable disease (>112 days) in ~33% of patients |

| Reference |[5][13] |

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This protocol is designed to assess the effect of ATN-161 on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Choroidal Endothelial Cells (hCECs), towards a chemoattractant like VEGF.

Materials:

- Boyden chamber apparatus with polycarbonate membranes (8 μm pores)
- Endothelial cells (e.g., hCECs)
- Basal medium (e.g., serum-free endothelial cell medium)
- Chemoattractant: VEGF (recombinant human)
- ATN-161 trifluoroacetate salt



- Fibronectin (for coating)
- Calcein-AM or DAPI stain
- Phosphate-Buffered Saline (PBS)

Procedure:

- Preparation: Coat the underside of the Boyden chamber membranes with fibronectin (10 μg/mL) and incubate for 1 hour at 37°C. Air dry.
- Cell Culture: Culture hCECs to ~70% confluence. Serum-starve the cells for 4-6 hours in basal medium prior to the assay.
- Chemoattractant Addition: In the lower chamber, add basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF).
- Cell Seeding: Harvest and resuspend the serum-starved hCECs in basal medium. Preincubate the cells with various concentrations of ATN-161 (e.g., 1 nM to 100 μ M) or vehicle control for 30 minutes at 37°C.
- Seed the pre-incubated cells (e.g., 5 x 10⁴ cells) into the upper chamber.
- Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO₂ incubator.
- Analysis:
 - Remove the upper chamber and carefully wipe the non-migrated cells from the top surface
 of the membrane with a cotton swab.
 - Fix the migrated cells on the bottom surface with 4% paraformaldehyde.
 - Stain the cells with a fluorescent dye (e.g., DAPI).
 - Mount the membrane on a glass slide and count the migrated cells in several high-power fields using a fluorescence microscope.



 Quantify the results and compare the number of migrated cells in ATN-161-treated groups to the vehicle control.

Protocol 2: In Vitro Capillary Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

- Matrigel or similar basement membrane extract
- Endothelial cells (e.g., HUVECs)
- Endothelial cell growth medium
- ATN-161 trifluoroacetate salt
- 96-well plate

Procedure:

- Plate Coating: Thaw Matrigel on ice. Add 50 μL of Matrigel to each well of a pre-chilled 96well plate.
- Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Cell Preparation: Harvest endothelial cells and resuspend them in medium containing various concentrations of ATN-161 or vehicle control.
- Cell Seeding: Seed the cells (e.g., 1.5 x 10⁴ cells per well) onto the solidified Matrigel.
- Incubation: Incubate the plate for 4-18 hours at 37°C.
- Analysis:
 - Examine the formation of capillary-like networks (tubes) using a phase-contrast microscope.



- Capture images from several representative fields for each condition.
- Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Compare the quantitative data from ATN-161-treated wells to the vehicle control.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic effects of ATN-161 in an in vivo setting using human tumor xenografts in immunodeficient mice.

Materials:

- Immunodeficient mice (e.g., BALB/c nu/nu)
- Human cancer cell line (e.g., MDA-MB-231, HT29)
- Sterile PBS and cell culture medium
- ATN-161 trifluoroacetate salt
- Vehicle control (e.g., sterile saline)
- Calipers for tumor measurement
- Microtome and histology supplies
- Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)

Procedure:

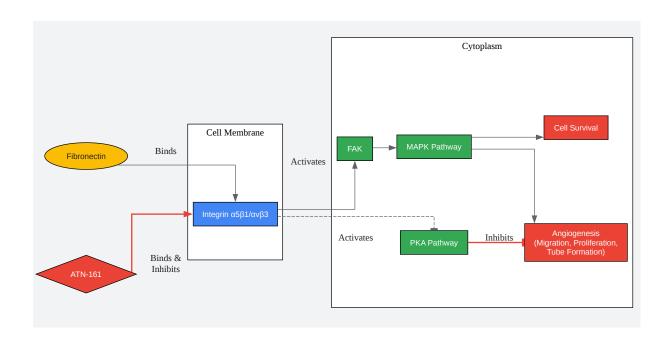
- Cell Inoculation: Harvest cancer cells and resuspend them in sterile PBS or medium. Subcutaneously inject the cells (e.g., 1×10^6 cells) into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).



- Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, ATN-161 low dose, ATN-161 high dose).
- Administer ATN-161 via the desired route (e.g., intravenous or intraperitoneal injection)
 according to the planned schedule (e.g., 1 mg/kg, three times per week).[9]
- Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g., for 4-10 weeks).
- Endpoint and Tissue Harvest: At the end of the study, euthanize the mice and carefully
 excise the tumors.
- Analysis:
 - Tumor Growth Inhibition: Compare the final tumor volumes between the treatment and control groups.
 - Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and section. Perform IHC staining for markers like CD31 (to assess microvessel density) and Ki-67 (to assess cell proliferation).
 - Apoptosis Assay: Perform a TUNEL assay on tumor sections to quantify apoptotic cells.
 - Western Blot: Homogenize a portion of the tumor to analyze protein expression levels (e.g., phosphorylated MAPK).

Visualizations: Pathways and Workflows

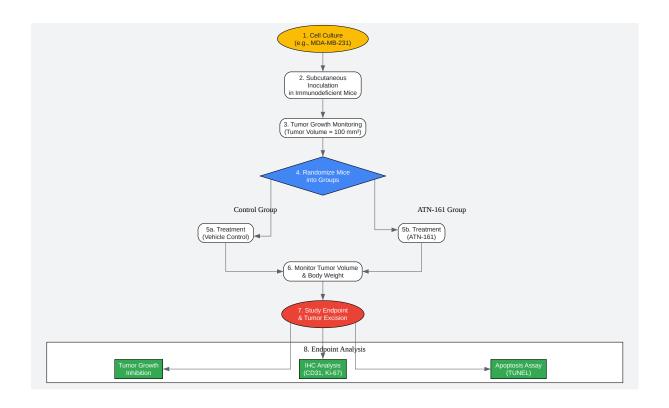




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Caption: Mechanism of ATN-161 action on integrin signaling pathways.

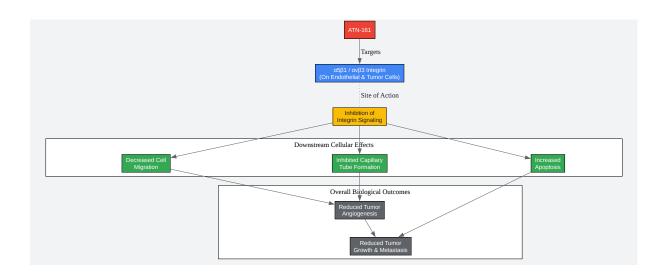




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Caption: Experimental workflow for an in vivo tumor xenograft study.





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Caption: Logical flow from integrin inhibition to anti-tumor outcomes.

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